molecular formula C16H15NO2 B8567797 N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol CAS No. 24206-41-5

N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B8567797
CAS No.: 24206-41-5
M. Wt: 253.29 g/mol
InChI Key: HLZVBZIVGUMJEC-UHFFFAOYSA-N
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Description

N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol is a compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol typically involves the intramolecular Friedel-Crafts alkylation of N-(methoxyphenyl)-3-chloropropionamides. This reaction is catalyzed by triethylamine in diphenyl ether . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes critical for microbial and cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol stands out due to its unique structure, which combines the quinolone core with a phenyl-methanone moiety. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

24206-41-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone

InChI

InChI=1S/C16H15NO2/c18-15-10-11-17(14-9-5-4-8-13(14)15)16(19)12-6-2-1-3-7-12/h1-9,15,18H,10-11H2

InChI Key

HLZVBZIVGUMJEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2C1O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaBH4 (85 mg, 2.25 mmol) is added to a solution of 1-benzoyl-2,3-dihydro-1H-quinolin-4-one (from step C) in methanol (5 mL) at 0° C. The resulting mixture is stirred at room temperature. After 1 h, the reaction is quenched by 1 N HCl. The solvent is removed under vacuum. The residue is taken up in CH2Cl2 and washed by brine, and dried over anhydrous sodium sulfate. After concentration, the residue is purified by flash chromatography to give the title compound (380 mg, 84.8% yield for the two steps).
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84.8%

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